2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole
Description
Significance of Halogenated Heterocycles in Contemporary Organic Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the metabolism of all living cells. researchgate.net Natural heterocyclic compounds like the purine and pyrimidine bases are integral to the structure of DNA. researchgate.netwikipedia.org In synthetic organic chemistry, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) to these heterocyclic frameworks creates a class of molecules known as halogenated heterocycles. These compounds are of substantial importance as they serve as versatile intermediates in the synthesis of more complex organic molecules. researchgate.netwikipedia.org
The presence of a halogen atom can significantly modify a molecule's physical and chemical properties. In medicinal chemistry, halogenation is a key strategy used to enhance the therapeutic profile of drug candidates. Strategic placement of halogens can lead to increased membrane permeability, which may facilitate crossing of the blood-brain barrier, and can reduce the rate of metabolic degradation, thereby extending the active lifetime of a drug. wikipedia.org Furthermore, halogen atoms can participate in specific interactions, such as halogen bonding, which can enhance the binding affinity of a molecule to its biological target. researchgate.net
Importance of the 1,3-Thiazole Core Structure in Chemical Research
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. nih.gov This structural motif is a cornerstone in heterocyclic chemistry and is found in a wide array of pharmacologically active substances and natural products, most notably vitamin B1 (thiamine). wikipedia.orgwikipedia.org The thiazole (B1198619) core is a prominent feature in numerous clinically approved drugs, including the antibacterial agent sulfathiazole, the anti-HIV drug ritonavir, and the non-steroidal anti-inflammatory drug meloxicam. wikipedia.orgorganic-chemistry.org
The widespread appeal of the thiazole scaffold in drug discovery stems from its ability to engage in various biological interactions, leading to a broad spectrum of activities such as antimicrobial, anti-inflammatory, and antitumor effects. wikipedia.orglibretexts.org The aromaticity of the thiazole ring provides it with a degree of stability, while its distinct electronic properties make it a versatile building block for chemical synthesis. wikipedia.org The C2 position of the thiazole ring, in particular, is susceptible to deprotonation by strong bases, rendering it a key site for functionalization and the construction of more elaborate molecules. wikipedia.orgwikipedia.org
Strategic Role of Fluorine Substitution in Modulating Molecular Properties and Reactivity
Fluorine, being the most electronegative element, possesses unique properties that make it a powerful tool in modern medicinal chemistry. The strategic incorporation of fluorine atoms or fluorine-containing groups into organic molecules can profoundly influence their physicochemical and biological characteristics. nih.govwikipedia.org This practice has become a routine strategy in drug design, with approximately 20% of all pharmaceuticals containing fluorine. researchgate.net
Introducing fluorine can alter a molecule's acidity (pKa), lipophilicity, and metabolic stability. researchgate.netchemicalbook.com For instance, replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this pathway, thereby increasing the drug's stability and bioavailability. chemicalbook.com The small size of the fluorine atom allows it to act as a "super-hydrogen," often enabling it to be substituted for hydrogen without significant steric hindrance, while its electronic effects can enhance binding affinity to target proteins. Fluorinated groups like the difluoroethyl moiety can also modulate molecular conformation and improve penetration across biological membranes, which is particularly valuable for drugs targeting the central nervous system. researchgate.net
Contextualizing 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole within the Landscape of Functionalized Fluorinated Thiazoles
This compound is a specialized chemical building block that embodies the key features discussed in the preceding sections. Its structure is composed of a 1,3-thiazole core, functionalized with both a bromine atom and a geminal difluoroethyl group. This combination of a reactive halogen, a property-modulating fluorinated substituent, and a biologically significant heterocyclic core makes it a molecule of considerable interest for synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C5H4BrF2NS |
| SMILES | CC(C1=CSC(=N1)Br)(F)F |
| InChI Key | LVJCNMGOPZFWGT-UHFFFAOYSA-N |
The primary utility of this compound lies in its potential as a versatile intermediate for constructing more complex functionalized thiazoles. The bromine atom at the C2 position of the thiazole ring serves as a highly effective synthetic "handle." 2-Bromothiazoles are well-established substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. libretexts.org These reactions allow for the precise and efficient introduction of diverse molecular fragments at the C2 position.
The 4-(1,1-difluoroethyl) group, on the other hand, is a critical modulator of the molecule's intrinsic properties. Its presence is expected to increase lipophilicity and metabolic stability, traits that are highly desirable in the development of new chemical entities for pharmaceutical research. researchgate.net The synthesis of such specifically fluorinated thiazoles allows researchers to explore how these modifications impact biological activity and pharmacokinetic profiles in a targeted manner. wikipedia.orgresearchgate.net
By leveraging the reactivity of the 2-bromo position, chemists can employ this compound as a starting material in several key transformations:
Suzuki-Miyaura Coupling: This reaction couples the 2-bromothiazole with an organoboron species (like a boronic acid) to form a new carbon-carbon bond, enabling the attachment of aryl, heteroaryl, or vinyl groups. wikipedia.orglibretexts.orgmdpi.com
Sonogashira Coupling: This involves the coupling of the 2-bromothiazole with a terminal alkyne, creating a C(sp2)-C(sp) bond, which is useful for building rigid, linear molecular structures. wikipedia.orgorganic-chemistry.orgnih.gov
Heck Reaction: This reaction forms a carbon-carbon bond by coupling the 2-bromothiazole with an alkene. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the 2-bromothiazole with a primary or secondary amine. libretexts.orgwikipedia.orgacsgcipr.org
The strategic combination of a reactive site for diversification (the bromo group) and a property-enhancing moiety (the difluoroethyl group) places this compound as a valuable building block in the synthesis of novel, highly functionalized, and fluorinated thiazole derivatives for chemical and pharmaceutical research.
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., R-B(OH)2) | Thiazole-C–C(R) |
| Sonogashira Coupling | Terminal Alkyne (e.g., H–C≡C-R) | Thiazole-C–C≡C-R |
| Heck Reaction | Alkene (e.g., H2C=CH-R) | Thiazole-C–C=CH-R |
| Buchwald-Hartwig Amination | Amine (e.g., H-NR1R2) | Thiazole-C–N(R1R2) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF2NS/c1-5(7,8)3-2-10-4(6)9-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJCNMGOPZFWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Fundamental Precursors
Disconnection Strategies for the 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole Scaffold
The retrosynthetic analysis of the target molecule suggests two primary disconnection strategies. These approaches focus on breaking the molecule down at its most synthetically logical points: the carbon-bromine bond and the bonds forming the thiazole (B1198619) ring itself.
Strategy 1: Functional Group Interconversion (FGI)
The most straightforward disconnection is the C2-Br bond. This is a Functional Group Interconversion (FGI) approach, which simplifies the target to the intermediate 4-(1,1-difluoroethyl)-1,3-thiazole. The subsequent forward synthesis would then involve the selective bromination of this thiazole core at the C-2 position. This strategy is advantageous as it separates the construction of the core heterocyclic structure from the halogenation step.
Strategy 2: Hantzsch Thiazole Synthesis Disconnection
A more fundamental approach involves disconnecting the 1,3-thiazole ring. The Hantzsch thiazole synthesis is the most common and reliable method for constructing this heterocycle. researchgate.netmdpi.com This strategy typically involves disconnecting the N1-C2 and S1-C5 bonds. Applying this to the 4-(1,1-difluoroethyl)-1,3-thiazole intermediate leads to two key precursor types: a thioamide and an α-halocarbonyl compound. This disconnection is highly effective as it breaks the complex heterocycle into two simpler, acyclic components.
These two strategies form the basis for identifying the specific precursors and reagents needed for the synthesis. The Hantzsch approach is fundamental to building the core, while the FGI approach addresses the final functionalization.
Key Precursors for the Construction of the 1,3-Thiazole Heterocycle
Following the Hantzsch synthesis disconnection, the construction of the 4-(1,1-difluoroethyl)-1,3-thiazole ring requires two specific types of precursors. The reaction involves the condensation of a thioamide with an α-haloketone to form the five-membered ring. researchgate.netekb.eg
α-Haloketone Component : This precursor must contain the 1,1-difluoroethyl moiety that will ultimately reside at the C-4 position of the thiazole. The required synthon is a 1,1-difluoroethyl α-halo ketone. A suitable reagent for this role would be 3-bromo-1,1-difluorobutan-2-one . This molecule provides the C4 and C5 atoms of the thiazole ring and the desired C4-substituent.
Thioamide Component : This precursor provides the S1, N3, and C2 atoms of the heterocycle. The choice of thioamide influences the substituent at the C-2 position.
To align with a post-synthesis bromination strategy (FGI), thioformamide could be used. This would yield an unsubstituted C-2 position on the thiazole ring, which can be brominated in a subsequent step.
Alternatively, if a more direct route is desired, starting with a precursor that facilitates bromination is possible. For instance, using thiourea (B124793) would lead to a 2-amino-4-(1,1-difluoroethyl)-1,3-thiazole intermediate. The amino group at C-2 can then be readily converted to a bromine atom via a Sandmeyer-type reaction. lookchem.comresearchgate.net
The table below summarizes the key precursors based on the Hantzsch synthesis approach.
| Component Role | Precursor Structure | Provided Atoms/Groups |
| α-Haloketone | 3-bromo-1,1-difluorobutan-2-one | C4, C5, and the (1,1-difluoroethyl) group |
| Thioamide (for FGI) | Thioformamide | S1, N3, and C2 (as C2-H) |
| Thioamide (for Sandmeyer) | Thiourea | S1, N3, and C2 (as C2-NH2) |
Identification of Synthons for Regioselective Introduction of the 1,1-Difluoroethyl Moiety at C-4
The regioselective placement of the 1,1-difluoroethyl group at the C-4 position is determined by the structure of the α-haloketone precursor used in the Hantzsch synthesis. The reaction mechanism inherently ensures that the substituent from the carbonyl side of the α-haloketone ends up at C-4. researcher.life
The key synthon required for this transformation is an electrophilic three-carbon unit containing the 1,1-difluoroethyl group. The corresponding chemical reagent is an α-haloketone, specifically 3-bromo-1,1-difluorobutan-2-one or its chlorinated analogue.
The synthesis of this crucial precursor is a key challenge. Methodologies for introducing difluoroalkyl groups into molecules are an active area of research. rsc.orgnih.gov A plausible route to this precursor could involve:
Fluorination of a suitable ketone : Starting with a precursor like 1-chlorobutan-2-one, selective halogenation followed by fluorination could be explored.
Building block approach : Utilizing smaller, commercially available fluorinated building blocks to construct the desired ketone. For example, reactions involving ethyl difluoroacetate (B1230586) could serve as a starting point for building the carbon skeleton.
The choice of this specific α-haloketone ensures that the subsequent cyclization with a thioamide precursor will yield a thiazole exclusively substituted at the C-4 position with the 1,1-difluoroethyl moiety.
Reagents and Methodologies for Bromine Atom Incorporation at C-2
The introduction of the bromine atom at the C-2 position of the 4-(1,1-difluoroethyl)-1,3-thiazole ring can be accomplished through several established methodologies. The C-2 position of thiazole is known to be reactive under specific conditions. pharmaguideline.com
Method 1: Electrophilic Bromination Direct bromination of the thiazole ring using electrophilic brominating agents can be employed.
N-Bromosuccinimide (NBS) : NBS is a common and relatively mild reagent for the bromination of heterocyclic compounds. The reaction is typically carried out in a suitable solvent like carbon tetrachloride or acetonitrile.
Elemental Bromine (Br₂) : While effective, elemental bromine is more reactive and less selective, potentially leading to side reactions or over-bromination if not carefully controlled. nih.gov
The regioselectivity of electrophilic substitution on a 4-substituted thiazole typically favors the C-5 position. However, under controlled conditions or with specific directing group effects, C-2 bromination may be achievable, though it is often not the preferred method for unsubstituted C-2 positions.
Method 2: Sandmeyer Reaction This classic and highly reliable method begins with a 2-aminothiazole (B372263) intermediate, which is formed by using thiourea in the initial Hantzsch synthesis. The 2-amino group is then diazotized using a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid, followed by treatment with a copper(I) bromide (CuBr) solution to install the bromine atom. researchgate.netnih.gov This is often the most efficient route for introducing a halogen at the C-2 position.
Method 3: Metalation followed by Bromination The proton at the C-2 position of the thiazole ring is the most acidic. Therefore, it can be selectively removed by a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). This deprotonation generates a highly nucleophilic 2-lithiothiazole intermediate. Quenching this intermediate with an electrophilic bromine source, such as elemental bromine (Br₂) or 1,2-dibromoethane, results in the clean and regioselective formation of the 2-bromothiazole. lookchem.comnih.gov
The following table summarizes the primary methods for C-2 bromination.
| Method | Key Reagents | Intermediate | Description |
| Sandmeyer Reaction | NaNO₂, HBr, CuBr | 2-Amino-4-(1,1-difluoroethyl)-1,3-thiazole | Diazotization of the C2-amino group followed by substitution with bromide. researchgate.net |
| Metalation-Bromination | n-BuLi, then Br₂ or C₂H₄Br₂ | 4-(1,1-difluoroethyl)-1,3-thiazole | Deprotonation at C2 with a strong base, followed by quenching with an electrophilic bromine source. nih.gov |
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | 4-(1,1-difluoroethyl)-1,3-thiazole | Direct bromination using an electrophilic reagent, though regioselectivity can be a challenge. |
Synthetic Methodologies for 2 Bromo 4 1,1 Difluoroethyl 1,3 Thiazole and Analogous Structures
Direct Cyclization Approaches to the Thiazole (B1198619) Ring
The construction of the thiazole ring is a foundational step, for which several reliable and adaptable methods have been developed. These approaches involve the condensation of acyclic precursors to form the five-membered heterocyclic system.
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most efficient and straightforward procedures for creating the thiazole core. beilstein-journals.orgsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com For a precursor to the target compound, this would typically involve the reaction of a thioamide with an appropriately substituted α-haloketone bearing the 1,1-difluoroethyl moiety.
The mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. youtube.com This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com The aromaticity of the final product serves as a significant thermodynamic driving force for the reaction. youtube.com
The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. While condensations in neutral solvents typically yield 2-amino-substituted thiazoles from N-substituted thioureas, conducting the reaction under acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers. rsc.org The development of one-pot, multi-component versions of the Hantzsch synthesis, often employing reusable catalysts like silica-supported tungstosilicic acid, represents a green and efficient advancement of this classic method. mdpi.com
| α-Halo Carbonyl Compound | Thioamide/Thiourea (B124793) Source | Resulting Thiazole Substitution Pattern |
|---|---|---|
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 2-Amino-4-substituted thiazole |
| 2-Bromo-1-(4-halophenyl)ethan-1-one | Thioacetamide | 2-Methyl-4-arylthiazole. nih.gov |
| α-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole. youtube.com |
| α-Halogenated β-keto esters | Thiourea or Selenourea | 2-Amino-4-alkyl/arylthiazole-5-carboxylates. organic-chemistry.org |
Beyond the classic Hantzsch model, a broader synthetic paradigm involves the combination of a [C-N-S] synthon with a [C-C] synthon. This approach encompasses a variety of reactions where different molecular fragments are assembled to form the thiazole ring.
One notable strategy is the three-component reaction involving enaminoesters, a sulfur source, and a difluorinated component. acs.org For instance, the reaction of enaminoesters, elemental sulfur, and bromodifluoroacetamides can yield highly substituted thiazoles through the formation of new C-S, C-N, and N-S bonds, accompanied by C-F bond cleavage. acs.org This method provides a direct route to incorporating fluorinated substituents onto the thiazole core.
Another versatile set of building blocks are N-propargylamines. beilstein-journals.orgresearchgate.net These compounds can react with various [C-N-S] synthons, such as isothiocyanates or carbon disulfide, to generate a range of thiazole and thiazolidine (B150603) derivatives. beilstein-journals.orgnih.gov For example, secondary N-propargylamines react with isothiocyanates to form 2-iminothiazolidines through a process of thiourea formation followed by intramolecular thia-Michael cyclization. beilstein-journals.org These methods offer high atom economy and functional group tolerance. researchgate.net
| [C-N-S] Building Block | [C-C] Building Block | Reaction Type | Reference |
|---|---|---|---|
| Thioamide | α-Haloketone | Hantzsch Condensation | synarchive.com |
| Potassium Thiocyanate (B1210189) (KSCN) | Oxime + Anhydride | Copper-catalyzed [3+1+1] Condensation | organic-chemistry.org |
| Isothiocyanate | N-Propargylamine | Thiourea formation/Cyclization | beilstein-journals.orgnih.gov |
| Carbon Disulfide (CS₂) | N-Propargylamine | Thermal Cyclocondensation | beilstein-journals.orgnih.gov |
| Elemental Sulfur (S₈) + Amine | Aldehyde | Copper-catalyzed Oxidative Condensation | organic-chemistry.org |
Innovative synthetic routes continue to be developed, providing alternative pathways to substituted thiazoles that can overcome the limitations of classical methods. beilstein-journals.org A significant strategy for introducing halodifluoromethyl groups involves the use of specialized synthons like 1,3-dibromo-1,1-difluoro-2-propanone. nih.gov This building block reacts with aromatic amines and sodium thiocyanate to chemoselectively prepare 4-(bromodifluoromethyl) thiazoles, which are valuable intermediates for further chemical transformations. nih.gov
The use of N-halosuccinimides (N-halosuccinimide (NBS) or N-chlorosuccinimide (NCS)) provides a greener approach for preparing 2-substituted benzothiazoles from phenylthioureas. mdpi.com The reaction proceeds via halogenation of the thiocarbonyl sulfur followed by intramolecular electrophilic aromatic substitution under mild, metal-free conditions. mdpi.com Furthermore, the development of tetrazole aldehydes as novel building blocks allows for their incorporation into multicomponent reactions, facilitating the creation of complex, drug-like molecules that contain a heterocyclic core. beilstein-journals.org
Post-Cyclization Functionalization Strategies for Selectivity
Once the substituted thiazole ring is formed, the next critical step is the selective introduction of the bromine atom at the C-2 position. The inherent electronic properties of the thiazole ring dictate the strategy for this functionalization.
The thiazole ring exhibits distinct electronic characteristics: the C-2 position is the most electron-deficient, C-4 is nearly neutral, and C-5 is slightly electron-rich. pharmaguideline.com This makes the C-2 position susceptible to nucleophilic attack or deprotonation, while the C-5 position is the preferred site for electrophilic substitution. pharmaguideline.com Consequently, direct electrophilic bromination of an unsubstituted C-2 position is challenging.
Direct electrophilic halogenation of the parent thiazole ring is difficult under standard conditions. ias.ac.in High-temperature, vapor-phase bromination is required to produce 2-bromothiazole. ias.ac.in For substituted thiazoles, electrophilic attack, including bromination, overwhelmingly favors the C-5 position, particularly when an electron-donating group is present at C-2. pharmaguideline.comresearchgate.net
Given the difficulty of direct electrophilic C-H bromination at the C-2 position, a more reliable and widely used protocol involves the conversion of a 2-aminothiazole (B372263) precursor. The Sandmeyer reaction, or related diazotization-halogenation procedures, provides an efficient method for introducing a bromine atom at this position. researchgate.net In this approach, a 2-amino-4-(1,1-difluoroethyl)-1,3-thiazole intermediate would be treated with a nitrite (B80452) source (e.g., n-butyl nitrite) in the presence of a bromide source like copper(I) bromide (CuBr) to yield the desired 2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole. researchgate.net
Other halogenating agents, such as N-bromosuccinimide (NBS), are commonly used for bromination, but their application to thiazoles often results in substitution at the more reactive C-5 position or on activated side chains. nih.govresearchgate.net For instance, the bromination of 2-thiazolylhydrazones occurs principally at the 5-position of the thiazole ring. researchgate.net Therefore, for selective C-2 bromination, functional group conversion from a pre-installed amino group remains the most prevalent and dependable strategy.
| Thiazole Substrate | Brominating Agent/Reagents | Position of Bromination | Reference |
|---|---|---|---|
| 2-Amino-4-phenylthiazole | n-Butyl nitrite, CuBr | C-2 (Sandmeyer-type reaction) | researchgate.net |
| Thiazole (unsubstituted) | Br₂ (vapor phase, high temp.) | C-2 | ias.ac.in |
| 4-Carbethoxy-2-thiazolylhydrazone | Br₂ in acetic acid | C-5 | researchgate.net |
| 4-(4-halophenyl)-2-methylthiazole | NBS, AIBN | C-5 | nih.gov |
Introduction of the Bromine Atom at the Thiazole C-2 Position
Transformation of Amino Precursors via Diazotization-Bromination
A classic and reliable method for introducing a bromine atom onto a heterocyclic ring is through the Sandmeyer-type reaction of a corresponding amino precursor. This transformation involves the diazotization of a 2-aminothiazole derivative, followed by decomposition of the resulting diazonium salt in the presence of a bromide source.
The general process begins with the treatment of the 2-aminothiazole with a diazotizing agent, typically sodium nitrite, in a strong acidic medium like hydrobromic acid at low temperatures (0–5 °C). The intermediate diazonium salt is then reacted with a copper(I) bromide catalyst to facilitate the substitution of the diazonium group with a bromine atom. researchgate.netlookchem.com This method is advantageous due to the ready availability of 2-aminothiazole precursors. lookchem.com
| Reagent/Condition | Purpose | Typical Example |
| Sodium Nitrite (NaNO₂) | Diazotizing agent | Formation of the diazonium salt from the 2-amino group |
| Hydrobromic Acid (HBr) | Acidic medium and bromide source | Provides the acidic environment for diazotization and the bromide nucleophile |
| Copper(I) Bromide (CuBr) | Catalyst | Facilitates the Sandmeyer reaction for the introduction of bromine |
| Low Temperature (0–5 °C) | Reaction control | Stabilizes the intermediate diazonium salt |
This diazotization-bromination sequence is a well-established method for the synthesis of 2-bromothiazoles. researchgate.netlookchem.com
Halogen Dance Reactions and Their Application in Thiazole Functionalization
The halogen dance reaction is a powerful tool for the isomerization of halogenated aromatic and heteroaromatic compounds. researchgate.net This reaction involves the base-induced translocation of a halogen atom to an adjacent deprotonated position on the same ring. acs.org In the context of thiazole chemistry, this reaction can be strategically employed to access specific isomers that may be difficult to obtain through direct halogenation methods. acs.orgnih.govresearchgate.net
The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), at low temperatures. acs.org For instance, a bromothiazole derivative can be treated with LDA to induce deprotonation at a specific carbon atom. If a thermodynamically more stable carbanion can be formed by the migration of the bromine atom, this "halogen dance" will occur. acs.org This methodology has been successfully applied to the synthesis of various functionalized thiazoles. acs.orgnih.govresearchgate.net
| Reagent | Role | Reaction Conditions | Outcome |
| Lithium Diisopropylamide (LDA) | Strong base | Low temperature (-78 °C) | Deprotonation of the thiazole ring |
| Bromothiazole derivative | Substrate | Anhydrous solvent (e.g., THF) | Isomerization to a different bromothiazole isomer |
This reaction provides a sophisticated approach to the regioselective functionalization of the thiazole nucleus. researchgate.net
Installation of the 1,1-Difluoroethyl Moiety at the Thiazole C-4 Position
The introduction of the gem-difluoroalkyl group, specifically the 1,1-difluoroethyl moiety, is a key challenge in the synthesis of the target compound. The unique electronic properties of fluorine impart distinct reactivity to these groups, necessitating specialized synthetic methods.
General Strategies for gem-Difluoroalkylation of Heteroarenes
The incorporation of gem-difluoroalkyl groups into heterocyclic systems has garnered significant attention due to the beneficial effects these moieties can have on the physicochemical and biological properties of molecules. researchgate.net Several general strategies have been developed for this purpose, including nucleophilic, electrophilic, and radical difluoroalkylation reactions. researchgate.net The choice of method often depends on the electronic nature of the heteroarene and the desired regioselectivity.
Adaptations of Synthons such as 1,3-Dibromo-1,1-difluoro-2-propanone for Difluoroethylation
A notable and direct approach for constructing the 4-(1,1-difluoroethyl)thiazole core involves the use of specialized building blocks that already contain the difluorinated carbon center. One such synthon is 1,3-dibromo-1,1-difluoro-2-propanone. nih.govresearchgate.netfigshare.com This reagent can undergo a Hantzsch-type thiazole synthesis with a thioamide or a combination of an amine and a thiocyanate source. nih.govresearchgate.netfigshare.com
In a typical procedure, 1,3-dibromo-1,1-difluoro-2-propanone is reacted with a primary amine and sodium thiocyanate. nih.govresearchgate.netfigshare.com This reaction proceeds through the formation of a 2-amino-4-(bromodifluoromethyl)thiazole derivative. nih.govresearchgate.netfigshare.com The resulting bromodifluoromethyl group can then be further manipulated if necessary. This method offers a convergent approach to assembling the thiazole ring with the desired difluorinated substituent at the C-4 position. nih.govresearchgate.netfigshare.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| 1,3-Dibromo-1,1-difluoro-2-propanone | Aromatic Amine | Sodium Thiocyanate | 2-(Arylamino)-4-(bromodifluoromethyl)-1,3-thiazole |
Cross-Coupling Methodologies for Difluoroalkyl Group Introduction
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be adapted for the introduction of difluoroalkyl groups. nih.govresearchgate.netwikipedia.orgnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium, nickel, or copper catalyst. nih.govresearchgate.netwikipedia.orgnih.gov
For the synthesis of 4-(1,1-difluoroethyl)thiazole derivatives, a pre-functionalized thiazole, such as a 4-halothiazole or a 4-organometallic thiazole, can be coupled with a suitable difluoroethyl-containing partner. For example, a 4-bromothiazole (B1332970) could potentially be coupled with a difluoroethylzinc reagent in a Negishi-type coupling. Alternatively, a 4-thiazolylboronic acid could be coupled with a difluoroethyl halide under Suzuki-Miyaura conditions. The development of new ligands and reaction conditions continues to expand the scope of these powerful transformations. nih.govresearchgate.netwikipedia.orgnih.gov
| Coupling Type | Thiazole Reactant | Difluoroethyl Reactant | Catalyst |
| Negishi | 4-Bromothiazole | (1,1-Difluoroethyl)zinc halide | Palladium or Nickel complex |
| Suzuki-Miyaura | 4-Thiazolylboronic acid | 1,1-Difluoroethyl halide | Palladium complex |
| Stille | 4-Stannylthiazole | 1,1-Difluoroethyl halide | Palladium complex |
Radical-Mediated Difluoroalkylation Approaches to Heterocycles
Radical-mediated reactions offer an alternative and often complementary approach to the introduction of difluoroalkyl groups onto heterocycles. rsc.orgnih.govacs.org These methods involve the generation of a difluoroalkyl radical, which then adds to the heterocyclic ring. rsc.org The radical can be generated from a variety of precursors, such as difluoroalkyl halides or sulfones, using radical initiators or through photoredox catalysis. acs.orgnih.gov
These reactions are often tolerant of a wide range of functional groups and can be performed under mild conditions. nih.gov For the difluoroalkylation of thiazoles, the regioselectivity of the radical addition would be a key consideration, often favoring the more electron-deficient positions of the ring.
| Radical Precursor | Radical Generation Method | Heterocycle |
| Bromodifluoroacetate | Photoredox Catalysis | Thiazole derivative |
| Difluoroalkylsulfone | Thermal or Photochemical Initiation | Thiazole derivative |
| Difluoroalkyl Iodide | Visible-light mediated | Thiazole derivative |
Advanced Synthetic Techniques: One-Pot and Multicomponent Reactions for Thiazole Derivatives
The synthesis of complex heterocyclic structures like fluorinated thiazoles is increasingly benefiting from advanced synthetic strategies that enhance efficiency and reduce operational complexity. Among these, one-pot reactions and multicomponent reactions (MCRs) have emerged as powerful tools. researchgate.net These methods combine multiple reaction steps into a single procedure, avoiding the time-consuming isolation and purification of intermediates, which is a key objective of MCRs. researchgate.net
One-pot cascade reactions have been successfully developed for the synthesis of new fluorinated thiazole derivatives. kubikat.org For instance, the reaction of N-monosubstituted perfluoroalkanethioamides with methyl bromoacetate (B1195939) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can yield various fluorinated thiazolidine, thiazoline, and thiazole-5-carboxylic acid esters through a series of cascade transformations. kubikat.org The outcome of these reactions is highly dependent on the nature of the substituent on the thioamide's nitrogen atom, the length of the perfluoroalkyl chain, and the amount of base used. kubikat.org
Multicomponent reactions, which involve three or more reactants coming together in a single operation to form a product, are particularly valuable for building molecular diversity and complexity. researchgate.netnih.gov The Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thiourea, has been adapted into one-pot, multicomponent formats. acgpubs.org For example, a facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives has been achieved through the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds under neat (solvent-free) conditions. acgpubs.org This approach offers advantages such as short reaction times, high yields, and simple workup procedures. acgpubs.org
Another innovative approach is the chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives. mdpi.com This method utilizes enzymes, such as trypsin from porcine pancreas, to catalyze the reaction under mild conditions, achieving high yields of up to 94%. mdpi.com The enzyme demonstrates broad substrate tolerance, particularly towards different amines, expanding the applicability of this green synthetic strategy. mdpi.com The use of isocyanide-based multicomponent reactions (IMCRs) also represents a significant strategy for producing 2,4-disubstituted thiazoles, offering a powerful alternative to traditional ring formation methods. researchgate.net A three-component strategy has also been developed using enaminoesters, fluorodibromoiamides/ester, and sulfur to selectively synthesize thiazoles. acs.org
| Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Hantzsch-Type MCR | α-haloketone, thiosemicarbazide, carbonyl compound | Solvent-free conditions, short reaction times, high yields. | acgpubs.org |
| Chemoenzymatic MCR | Secondary amines, benzoyl isothiocyanate, dimethyl but-2-ynedioate | Enzyme-catalyzed (trypsin), mild conditions, high yields. | mdpi.com |
| Isocyanide-Based MCR (Ugi-type) | Oxo components, primary amines, thiocarboxylic acids, isocyanide | Creates 2,4-disubstituted thiazoles, applicable to combinatorial chemistry. | researchgate.net |
| HFIP-Mediated MCR | Aryl glyoxal, aryl thioamide, pyrazolones | Metal-free, room temperature, uses recyclable solvent (HFIP). | acs.org |
Sustainable and Green Chemistry Considerations in Fluorinated Thiazole Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including fluorinated thiazoles. chemijournal.com The goal is to minimize environmental impact by using benign solvents, reducing waste, and improving energy efficiency. chemijournal.combohrium.com The judicious incorporation of fluorine can enhance metabolic stability and lipophilicity in drug candidates, making the development of green synthetic methods for these compounds particularly important. nih.gov
A key aspect of green synthesis is the use of environmentally friendly solvents or solvent-free conditions. rsc.org Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, have been successfully employed as sustainable media for the Hantzsch synthesis of 4-ferrocenylthiazole derivatives. nih.gov This method avoids volatile organic solvents, and the DES can be reused multiple times without a significant drop in product yield. nih.gov Similarly, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been used as a recyclable hydrogen bond-donating medium for the multicomponent synthesis of pyrazole-linked thiazoles at room temperature, with water as the only byproduct. acs.org
The use of alternative energy sources is another cornerstone of green chemistry. Microwave irradiation and ultrasonic irradiation are being used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. frontiersin.orgnih.gov For instance, the synthesis of novel thiazole derivatives has been achieved using ultrasonic irradiation with an eco-friendly biocatalyst derived from chitosan. nih.gov
Catalysis plays a vital role in developing sustainable synthetic methods. The focus is on using non-toxic, reusable catalysts. chemijournal.com Natural catalysts, like lemon juice, have been used for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, demonstrating the potential of readily available and biodegradable catalysts in heterocyclic synthesis. rsc.org For thiazole synthesis specifically, catalysts like nanorod ZnO structures have been used for multicomponent reactions under solvent-free conditions, with the catalyst showing significant reusable activity. researchgate.net These approaches align with the green chemistry principles of maximizing atom economy and designing safer chemical processes. chemijournal.com
| Green Principle | Application in Thiazole Synthesis | Example | Reference |
|---|---|---|---|
| Use of Safer Solvents | Replacing volatile organic compounds (VOCs) with greener alternatives. | Deep eutectic solvent (Choline chloride/glycerol) for Hantzsch reaction. | nih.gov |
| Energy Efficiency | Employing alternative energy sources to reduce energy consumption. | Ultrasonic irradiation for the synthesis of thiazole derivatives. | nih.gov |
| Catalysis | Using reusable and non-toxic catalysts to improve efficiency and reduce waste. | Nanorod ZnO structures as a reusable catalyst in solvent-free MCR. | researchgate.net |
| Atom Economy | Designing syntheses where the maximum number of atoms from reactants are incorporated into the final product. | One-pot multicomponent reactions that minimize byproducts. | acgpubs.orgacs.org |
Chemical Reactivity and Transformative Organic Reactions
Reactivity Profiles of the Bromine Atom at Thiazole (B1198619) C-2
The bromine atom at the C-2 position of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole is the most reactive site for nucleophilic substitution and metal-catalyzed cross-coupling reactions. This heightened reactivity is a consequence of the inherent electronic properties of the thiazole ring, where the C-2 position is the most electron-deficient.
Nucleophilic Aromatic Substitution (SNAr) on Brominated Thiazoles
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this compound. The presence of the electron-withdrawing 1,1-difluoroethyl group at the C-4 position is expected to further activate the thiazole ring towards nucleophilic attack, particularly at the C-2 and C-5 positions. For a nucleophilic attack at the C-2 position, the reaction would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the adjacent sulfur and nitrogen atoms of the thiazole ring, as well as by the inductive effect of the difluoroethyl group.
Typical nucleophiles for SNAr reactions on related electron-poor heteroaromatics include alkoxides, thiolates, and amines. The reaction conditions would likely involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a reasonable rate.
Table 1: Predicted Reaction Parameters for SNAr of this compound
| Nucleophile | Reagent | Solvent | Temperature (°C) | Product |
| Methoxide | Sodium methoxide | Methanol/DMF | 60-80 | 2-Methoxy-4-(1,1-difluoroethyl)-1,3-thiazole |
| Thiophenoxide | Sodium thiophenoxide | DMF | 25-50 | 2-(Phenylthio)-4-(1,1-difluoroethyl)-1,3-thiazole |
| Piperidine | Piperidine | DMSO | 100-120 | 2-(Piperidin-1-yl)-4-(1,1-difluoroethyl)-1,3-thiazole |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi) for C-C Bond Construction
The bromine atom at the C-2 position of this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Studies on 2,4-dibromothiazole (B130268) have shown that cross-coupling reactions occur preferentially at the more electron-deficient C-2 position. researchgate.netnih.gov
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is highly versatile for the introduction of aryl, heteroaryl, and vinyl substituents.
Sonogashira Coupling: The Sonogashira reaction allows for the direct alkynylation of the C-2 position by coupling with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. This reaction is known for its high functional group tolerance and can be used to introduce alkyl, aryl, and vinyl groups. nih.gov
Table 2: Predicted Conditions for Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst | Base | Solvent | Product Example |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-4-(1,1-difluoroethyl)-1,3-thiazole |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 2-(Phenylethynyl)-4-(1,1-difluoroethyl)-1,3-thiazole |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 2-Phenyl-4-(1,1-difluoroethyl)-1,3-thiazole |
Reductive Elimination and Debromination Processes
Reductive debromination of this compound can be achieved to yield 4-(1,1-difluoroethyl)-1,3-thiazole. This transformation can be accomplished using various reducing agents. Common methods for the debromination of brominated thiazoles include treatment with metals such as zinc in acetic acid, or through catalytic hydrogenation. Another approach involves halogen-metal exchange with an organolithium reagent followed by quenching with a proton source.
Chemical Transformations Involving the 1,1-Difluoroethyl Moiety
The 1,1-difluoroethyl group is generally stable under many reaction conditions. However, the carbon-fluorine bond can be cleaved under specific and often forcing conditions.
Nucleophilic Displacement of Fluorine Atoms (e.g., Br/F Exchange for gem-Difluorides)
Direct nucleophilic displacement of the fluorine atoms in the 1,1-difluoroethyl group is challenging due to the high strength of the C-F bond. While Br/F exchange reactions are known for some gem-difluoro compounds, they typically require harsh conditions or specific activating groups that may not be compatible with the thiazole ring. Such transformations are not commonly observed under standard synthetic conditions.
Other Transformations of the gem-Difluoro Group
The gem-difluoro group is generally inert to many common organic transformations. Its primary role in the reactivity of this compound is as an electron-withdrawing group that activates the thiazole ring to nucleophilic attack and influences the regioselectivity of reactions. Transformations directly involving the C-F bonds of the 1,1-difluoroethyl moiety would likely require specialized reagents and conditions, such as strong Lewis acids or reductive methods, and are not well-precedented for this specific substrate.
Electronic Influence of the Fluorine Atoms on Adjacent Reaction Centers
The presence of the 1,1-difluoroethyl group at the C4 position of the thiazole ring profoundly influences the molecule's electronic properties and reactivity. Fluorine is the most electronegative element, and its substitution for hydrogen imparts significant electronic effects. nih.gov In this compound, the two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect).
This inductive withdrawal of electron density has several key consequences for adjacent reaction centers:
Deactivation of the Thiazole Ring: The CF2 group significantly reduces the electron density of the entire thiazole ring. Aromatic rings with electron-withdrawing groups are generally deactivated towards electrophilic attack. science.gov This makes reactions like nitration, halogenation, or Friedel-Crafts acylation more challenging compared to an unsubstituted or alkyl-substituted thiazole.
Increased Acidity of the C5-Proton: The inductive pull of the difluoroethyl group, combined with the inherent electron-deficient nature of the thiazole ring, increases the acidity of the proton at the C5 position. This makes the C5 position more susceptible to deprotonation by strong bases, facilitating the formation of organometallic intermediates.
The table below summarizes the primary electronic effects of the 1,1-difluoroethyl substituent on the thiazole ring.
| Feature | Electronic Effect of 1,1-difluoroethyl Group | Consequence on Reactivity |
| Thiazole Ring | Strong -I (Inductive) Effect | Deactivation towards electrophilic aromatic substitution. |
| C5-H Bond | Increased Acidity | Facilitates deprotonation and formation of C5-lithiated species. |
| C2-Br Bond | Modified Electronic Environment | Influences susceptibility to metal-halogen exchange. |
Intrinsic Reactivity of the 1,3-Thiazole Ring System
The 1,3-thiazole ring is an electron-deficient five-membered heterocycle. udayton.edu Its reactivity is a composite of the electronic properties of the sulfur and nitrogen heteroatoms. The nitrogen atom's lone pair is involved in the aromatic system to a lesser extent than in pyrrole, making thiazole less aromatic and the nitrogen atom basic, readily undergoing protonation. pharmaguideline.com The C2 position is the most electron-deficient, the C4 position is nearly neutral, and the C5 position is the most electron-rich carbon, making it the primary site for electrophilic attack. pharmaguideline.comresearchgate.net
Electrophilic Aromatic Substitution Patterns on Substituted Thiazoles
Electrophilic substitution on the thiazole ring generally occurs at the C5 position, which has the highest electron density. pharmaguideline.comnumberanalytics.com In the case of this compound, the ring is substituted at the C2 and C4 positions, leaving C5 as the only available site for substitution.
The substituents present heavily influence the reactivity:
2-Bromo group: Halogens are deactivating groups but are typically ortho-, para-directing in benzene (B151609) systems. In thiazole, the bromo group at C2 further reduces the ring's reactivity towards electrophiles.
4-(1,1-difluoroethyl) group: As discussed, this is a strongly deactivating group due to its inductive electron-withdrawing nature.
Both substituents deactivate the ring, making electrophilic aromatic substitution reactions difficult. However, should a reaction proceed, it would be expected to occur exclusively at the C5 position, the most nucleophilic and sterically accessible carbon on the ring. Studies on other substituted thiazoles confirm that even with deactivating groups, the C5 position is the preferred site for electrophiles. udayton.edupharmaguideline.com
Generation and Reactions of Organometallic Intermediates (e.g., Lithiated Thiazoles)
The generation of organometallic intermediates, particularly lithiated thiazoles, is a powerful strategy for functionalizing the thiazole ring, bypassing the challenges of electrophilic substitution on a deactivated ring. For this compound, two primary pathways can be envisioned for generating such intermediates.
Lithium-Halogen Exchange: The bromine atom at the C2 position is susceptible to lithium-halogen exchange upon treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), typically at low temperatures (-78 °C). This reaction is often fast and efficient, yielding a 2-lithiated thiazole intermediate. This intermediate is a potent nucleophile and can react with a wide range of electrophiles.
Direct Deprotonation (Lithiation): The proton at the C5 position is acidified by the adjacent sulfur atom and the electron-withdrawing 4-(1,1-difluoroethyl) group. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can selectively remove this proton to generate the 5-lithiated thiazole intermediate. researchgate.net This approach is advantageous as it leaves the C2-bromo bond intact for subsequent cross-coupling reactions. Research on the lithiation of 2-bromo-4-substituted thiazoles has shown that LDA treatment leads to lithiation at the C5 position. researchgate.net
The resulting organometallic species are versatile synthetic intermediates, as detailed in the table below.
| Lithiation Method | Position of Lithiation | Reagent | Resulting Intermediate | Subsequent Reactions with Electrophiles (E+) |
| Lithium-Halogen Exchange | C2 | n-BuLi, t-BuLi | 2-Lithio-4-(1,1-difluoroethyl)-1,3-thiazole | Alkylation (R-X), Carbonylation (CO2), Aldehyde/Ketone addition, etc. |
| Direct Deprotonation | C5 | LDA | 2-Bromo-5-lithio-4-(1,1-difluoroethyl)-1,3-thiazole | Silylation (R3SiCl), Borylation (B(OR)3), Halogenation (I2), etc. |
Potential Ring-Opening and Rearrangement Pathways
While the thiazole ring is aromatic and relatively stable, it can undergo ring-opening and rearrangement reactions under specific conditions. wikipedia.org
Nucleophilic Attack: The C2 position of the thiazole ring is the most electron-deficient and thus the most susceptible to nucleophilic attack. pharmaguideline.com Strong nucleophiles, including organolithium reagents, can attack this position. While the initial reaction for 2-bromo-thiazoles with alkyllithiums is typically halogen-metal exchange, under certain conditions or with specific nucleophiles, attack at C2 could initiate ring cleavage. The presence of the electron-withdrawing 4-(1,1-difluoroethyl) group would further activate the C2 position towards such attacks.
Reductive Desulfurization: A common reaction for sulfur-containing heterocycles is reductive desulfurization using reagents like Raney Nickel. pharmaguideline.com This process typically leads to the cleavage of the C-S bonds and removal of the sulfur atom, resulting in a ring-opened product. For this compound, this would likely lead to the formation of a linear amine-containing structure, effectively destroying the heterocyclic core.
Rearrangements: Thiazole rings can participate in cycloaddition reactions, which may be followed by rearrangements. For instance, Diels-Alder reactions with alkynes at high temperatures can lead to the formation of a pyridine (B92270) derivative after the extrusion of sulfur. wikipedia.org However, the highly deactivated nature of the this compound ring would likely require harsh conditions for such transformations.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR for Proton Environments and Coupling Interactions
A hypothetical ¹H NMR spectrum of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole would be expected to show two main signals corresponding to the two distinct proton environments:
A singlet for the proton at the 5-position of the thiazole (B1198619) ring (H-5).
A triplet for the three protons of the methyl group (-CH₃), caused by coupling to the two adjacent fluorine atoms (³JHF).
The chemical shifts and coupling constants would provide definitive evidence for the connectivity of these groups.
¹³C NMR for Carbon Skeleton Analysis and Connectivity
The ¹³C NMR spectrum would reveal the five distinct carbon atoms in the molecule. Key features would include:
Signals for the three carbon atoms of the thiazole ring (C-2, C-4, and C-5). The carbon bonded to bromine (C-2) would appear at a characteristic chemical shift.
Signals for the difluoroethyl group: one for the quaternary carbon bonded to the two fluorine atoms and the thiazole ring, and one for the methyl carbon. The carbon attached to the fluorine atoms would exhibit a large coupling constant (¹JCF) and appear as a triplet.
¹⁹F NMR for Fluorine Atom Environments and Through-Space/Bond Couplings
¹⁹F NMR is essential for characterizing fluorinated compounds. For this molecule, a single signal would be expected for the two chemically equivalent fluorine atoms. This signal would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group (³JHF), providing clear evidence for the 1,1-difluoroethyl moiety.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
HRMS would be used to determine the exact molecular mass of the compound with high precision. This allows for the unambiguous determination of its elemental formula (C₅H₄BrF₂NS). The observed isotopic pattern would be characteristic of a molecule containing one bromine atom (with its nearly 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation analysis could provide further structural information by showing the loss of specific fragments from the parent molecule. While experimental data is unavailable, predicted m/z values for adducts like [M+H]⁺ (227.92887) and [M+Na]⁺ (249.91081) are available in databases like PubChem. uni.lu
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
An IR spectrum would identify the characteristic vibrational frequencies of the functional groups present. Expected key absorption bands would include:
C=N and C=C stretching vibrations characteristic of the thiazole aromatic ring.
C-H stretching and bending vibrations for the methyl and thiazole ring protons.
Strong C-F stretching vibrations, which are typically found in the 1100-1000 cm⁻¹ region.
The C-Br stretching vibration, which appears at lower frequencies.
X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure
Should the compound be crystalline, single-crystal X-ray diffraction would provide the most definitive structural proof. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsion angles. It would also reveal how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as halogen bonding or π-stacking.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental for determining the optimized molecular geometry and electronic structure of thiazole (B1198619) derivatives. nbu.edu.sa Methods like DFT with the B3LYP functional and basis sets such as 6-311++G(d,p) have been successfully applied to investigate related benzothiazole (B30560) structures. nbu.edu.sa
For 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole, these calculations would predict key structural parameters. The thiazole ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic systems. analis.com.my The introduction of the bulky and electronegative bromo and 1,1-difluoroethyl substituents would induce minor distortions in bond lengths and angles compared to unsubstituted thiazole. The C2-Br bond length is anticipated to be consistent with typical values for bromine attached to an sp²-hybridized carbon. nih.gov Similarly, the C-F and C-C bond lengths within the difluoroethyl group will reflect standard values, influenced by the geminal fluorine atoms.
| Parameter | Predicted Value | Description |
| Bond Lengths (Å) | ||
| C2-Br | ~1.87 | Bond between thiazole C2 and Bromine |
| C2-N3 | ~1.30 | Bond within the thiazole ring |
| N3-C4 | ~1.39 | Bond within the thiazole ring |
| C4-C5 | ~1.37 | Bond within the thiazole ring |
| C5-S1 | ~1.71 | Bond within the thiazole ring |
| S1-C2 | ~1.71 | Bond within the thiazole ring |
| C4-C(ethyl) | ~1.51 | Bond connecting ethyl group to the ring |
| C(ethyl)-F | ~1.36 | Carbon-Fluorine bond |
| Bond Angles (º) | ||
| S1-C2-N3 | ~115 | Angle within the thiazole ring |
| C2-N3-C4 | ~110 | Angle within the thiazole ring |
| N3-C4-C5 | ~116 | Angle within the thiazole ring |
| F-C(ethyl)-F | ~106 | Angle within the difluoroethyl group |
| Note: These values are hypothetical predictions based on typical parameters from DFT calculations on similar substituted thiazole structures. nih.govresearchgate.net |
Conformational Analysis of the 1,1-Difluoroethyl Group
DFT calculations on related systems have shown that conformational preferences are governed by a delicate balance of steric hindrance and electronic effects, such as hyperconjugation. nih.govnih.gov For the 1,1-difluoroethyl group, the rotation is expected to have a relatively low energy barrier. The most stable conformers would likely position the bulky methyl group to minimize steric clash with the thiazole ring atoms, particularly the adjacent C5-H and N3 atoms. The presence of the two fluorine atoms can also lead to stabilizing interactions, such as weak intramolecular C-H···F hydrogen bonds. nih.gov The orientation of this group can, in turn, influence the effective electronic character of the substituent and its impact on the thiazole ring's reactivity.
Mechanistic Studies of Key Synthetic Transformations
Computational chemistry is invaluable for elucidating the mechanisms of synthetic reactions. A key transformation for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which replaces the bromine atom at the C2 position with a new carbon-based substituent. nih.gov
Theoretical investigations of the Suzuki-Miyaura reaction mechanism on similar bromo-aromatic substrates have detailed the catalytic cycle. nih.govyoutube.com DFT calculations can be employed to model the three primary steps for this specific thiazole derivative:
Oxidative Addition: The initial step involves the insertion of a Pd(0) catalyst into the C2-Br bond of the thiazole. Calculations can determine the activation energy barrier for this rate-limiting step, which is influenced by the electronic properties of the thiazole ring. nih.gov
Transmetalation: Following oxidative addition, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the bromide. The transition state for this step involves a complex with the palladium, the thiazole moiety, and the activated boronic acid. organic-chemistry.org
Reductive Elimination: In the final step, the two organic fragments (the thiazole and the newly introduced group) couple and are eliminated from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst to continue the cycle. youtube.com
By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed, providing insights into reaction kinetics and the factors controlling product formation.
Prediction of Spectroscopic Parameters
Theoretical calculations can accurately predict various spectroscopic parameters, which is a crucial aid in the experimental characterization and structural confirmation of novel compounds. github.io
NMR Spectroscopy: DFT-based methods are particularly powerful for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. rsc.org For fluorinated compounds, specific functionals like ωB97XD combined with appropriate basis sets (e.g., aug-cc-pvdz) have shown high accuracy in predicting ¹⁹F chemical shifts. rsc.org Such predictions are invaluable for assigning complex spectra, especially for distinguishing between isomers or identifying specific fluorine environments. nih.govuni-muenchen.de The predicted shifts for this compound would help confirm the connectivity and electronic environment of each atom.
Vibrational Spectroscopy: Calculations can also determine vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum. nbu.edu.sa This allows for the assignment of experimental absorption bands to specific molecular motions, such as C-H stretches, C=N vibrations of the thiazole ring, and C-F stretches of the difluoroethyl group.
| Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H NMR | ||
| H5 | ~7.5 - 8.0 | Proton at C5 of the thiazole ring |
| -CH₃ | ~2.0 - 2.5 | Methyl protons of the ethyl group |
| ¹³C NMR | ||
| C2 | ~135 - 145 | Bromine-bearing carbon |
| C4 | ~155 - 165 | Carbon bearing the difluoroethyl group |
| C5 | ~115 - 125 | CH carbon of the thiazole ring |
| C(ethyl, CF₂) | ~120 - 130 (quartet) | Difluorinated carbon of the ethyl group |
| C(ethyl, CH₃) | ~20 - 25 | Methyl carbon of the ethyl group |
| ¹⁹F NMR | ||
| -CF₂- | ~ -90 to -110 | Geminal fluorine atoms on the ethyl group |
| Note: Predicted NMR shifts are estimates based on calculations for similar fluorinated and brominated heterocyclic compounds. nih.govmdpi.com Actual values depend on the specific computational method, basis set, and solvent model used. |
Analysis of Aromaticity, Electronic Delocalization, and Charge Distribution
The thiazole ring possesses aromatic character due to the delocalization of six π-electrons. analis.com.my Computational methods can quantify this aromaticity and analyze the distribution of electron density throughout the molecule.
Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and hyperconjugative interactions in thiazole derivatives. researchgate.netmdpi.com This analysis provides insight into how the strongly electron-withdrawing bromine atom at C2 and the 1,1-difluoroethyl group at C4 influence the electronic landscape of the thiazole ring. science.gov The nitrogen and sulfur heteroatoms, along with the electronegative substituents, create a highly polarized system. NBO calculations would reveal significant positive charge on the sulfur atom and the C2 and C4 carbons, while the nitrogen atom and the halogen substituents would bear negative charges. researchgate.net This charge distribution is critical for understanding the molecule's reactivity, dipole moment, and intermolecular interactions. Analysis of π → π* interactions within the ring can further elucidate the extent of electronic delocalization, which is fundamental to its aromatic stability. mdpi.com
| Atom | Predicted NBO Charge (a.u.) | Description |
| S1 | +0.45 to +0.55 | Sulfur heteroatom |
| N3 | -0.50 to -0.60 | Nitrogen heteroatom |
| C2 | +0.10 to +0.20 | Carbon bonded to Bromine |
| C4 | +0.25 to +0.35 | Carbon bonded to the ethyl group |
| C5 | -0.20 to -0.30 | Carbon bonded to Hydrogen |
| Br | -0.15 to -0.25 | Bromine atom |
| F | -0.40 to -0.50 | Fluorine atoms |
| Note: These charge values are illustrative, based on NBO analyses of other halogenated and substituted thiazoles. researchgate.netmdpi.com |
Investigations of Intermolecular Interactions and Crystal Packing Motifs
While no experimental crystal structure for this compound is publicly available, computational methods can predict the likely intermolecular interactions that would direct its self-assembly in the solid state. These investigations are crucial for understanding physical properties like melting point and solubility.
Based on the crystal structures of related compounds like 2-bromo-4-phenyl-1,3-thiazole, several key interactions can be anticipated: nih.govresearchgate.net
Halogen Bonding: The bromine atom at the C2 position is a potential halogen bond donor. It could form stabilizing interactions with electron-rich sites on neighboring molecules, such as the nitrogen (C-Br···N) or sulfur (C-Br···S) atoms of the thiazole ring. nih.govresearchgate.net
Hydrogen Bonding: Although lacking strong hydrogen bond donors, weak C-H···N, C-H···S, and C-H···F hydrogen bonds are expected to play a significant role in the crystal packing.
Computational analysis of molecular electrostatic potential surfaces can identify the electropositive and electronegative regions on the molecule, predicting the sites for these interactions. Further calculations can quantify the strength of these non-covalent bonds, providing a theoretical model of the crystal packing arrangement.
Synthetic Applications and Building Block Utility
Precursor for the Elaboration of Advanced Fluorinated Heterocycles
Theoretically, 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole could serve as a key precursor for more complex fluorinated heterocycles. The bromine atom could be displaced by various nucleophiles or participate in coupling reactions to introduce other heterocyclic systems or functional groups. The 1,1-difluoroethyl group would remain as a desirable fluorinated motif. However, no specific examples of such elaborations using this compound are documented.
Versatile Scaffold for the Construction of Complex Molecular Architectures
As a functionalized heterocycle, this compound has the potential to act as a scaffold. The thiazole (B1198619) ring provides a rigid core, and the bromo and difluoroethyl groups offer distinct points for chemical modification. This would allow for the systematic variation of substituents to explore structure-activity relationships in medicinal or materials chemistry. Despite this potential, its actual use as a scaffold in the construction of complex molecular architectures has not been reported.
Role as a Key Synthon in the Assembly of Diverse Compound Libraries
The amenability of the 2-bromo position to a variety of coupling reactions makes this compound a theoretical candidate for the synthesis of compound libraries for high-throughput screening. By reacting it with a diverse set of boronic acids, stannanes, or terminal alkynes, a library of derivatives could be generated. There is, however, no evidence in the literature of this compound being utilized for this purpose.
Integration into Cascade and Domino Reactions for Enhanced Synthetic Efficiency
Cascade and domino reactions are powerful tools for the efficient construction of complex molecules from simpler starting materials. chemimpex.com While there is extensive research on cascade reactions involving thiazole synthesis in general, there are no specific reports of this compound being used as a reactant or intermediate in such reaction sequences.
Conclusion and Future Research Trajectories
Synthesis and Reactivity Challenges for 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole
The synthesis of this compound, while conceptually straightforward, presents several practical challenges. The most common route to 2,4-disubstituted thiazoles is the Hantzsch thiazole (B1198619) synthesis. bohrium.comnih.gov This method would involve the condensation of a suitable α-haloketone bearing a 1,1-difluoroethyl group with a thioamide, followed by bromination or by using a brominated thioamide source directly.
Key challenges in the synthesis include:
Reaction Control and Side Products: The Hantzsch synthesis, while robust, can be prone to side reactions, including the formation of isomeric products or over-alkylation, depending on the reaction conditions. The subsequent bromination of the thiazole ring, if performed post-cyclization, must be highly regioselective to avoid reaction at the C-5 position or on the difluoroethyl side chain.
Purification: The polarity and volatility of fluorinated compounds can complicate purification processes. Chromatographic separation from closely related impurities may require specialized techniques and solvent systems.
From a reactivity perspective, the primary challenge is the selective manipulation of the C-Br bond without affecting the other functional groups. The electron-withdrawing nature of the thiazole ring and the difluoroethyl group can influence the reactivity of the C-Br bond, potentially requiring carefully optimized conditions for cross-coupling or substitution reactions.
Prospects for Novel Synthetic Methodologies for Fluorinated Thiazoles
While the Hantzsch reaction remains a workhorse, the development of more efficient and versatile methods for constructing fluorinated thiazoles is a significant area of research. researchgate.net Future methodologies could overcome the limitations of precursor availability and improve reaction efficiency and scope.
| Synthetic Methodology | Description | Potential Advantages for this compound |
| Modified Hantzsch Synthesis | Utilizes novel thioamide precursors or α-haloketones, potentially under milder conditions such as microwave irradiation or in flow chemistry setups. | Improved yields, reduced reaction times, and better control over side product formation. nih.govacs.org |
| [3+3] Cyclocondensation | Involves the reaction of 2-aminothiazole (B372263) derivatives with fluorinated alkynoates. This one-pot method generates fused heterocyclic systems. nih.gov | While not a direct route to the target compound, it showcases modern methods for elaborating fluorinated thiazole cores. |
| From Hydrazonoyl Halides | The use of fluorinated nitrile imines generated in situ from hydrazonoyl bromides can be trapped with thioketones to yield dihydro-thiadiazoles, which can be precursors to thiazoles. researchgate.net | Offers an alternative disconnection approach that may bypass the need for specific α-haloketones. |
| Transition-Metal-Catalyzed Cyclizations | Direct C-H functionalization and cyclization of fluorinated precursors catalyzed by metals like palladium or copper. | Potentially offers higher atom economy and novel pathways to construct the thiazole ring with the difluoroethyl group already in place. |
These emerging strategies promise more modular and efficient access to a wider array of fluorinated thiazoles, including the title compound.
Unexplored Reactivity Profiles and Transformative Potentials of the Compound
The true potential of this compound lies in its utility as a versatile synthetic intermediate. The C2-bromo substituent is a key functional handle for a variety of transformations, most of which remain unexplored for this specific molecule.
Key Areas for Reactivity Exploration:
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is ideally positioned for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. nih.govnih.gov These transformations would allow for the introduction of a wide range of aryl, alkynyl, vinyl, and amino substituents at the C2 position, rapidly generating libraries of novel compounds for biological screening.
Lithiation and Metal-Halogen Exchange: Treatment with strong bases like lithium diisopropylamide (LDA) or t-butyllithium could lead to regioselective lithiation. researchgate.net Depending on the conditions, this could occur at the C5 position via deprotonation or at the C2 position via metal-halogen exchange. Trapping the resulting organolithium species with various electrophiles would yield a diverse set of C5- or C2-functionalized thiazoles.
Nucleophilic Aromatic Substitution (SNAr): While less common for 2-bromothiazoles compared to their activated counterparts, SNAr reactions with potent nucleophiles (e.g., thiols, azides) could be explored under specific conditions, providing another route for C2-functionalization.
Transformations of the Difluoroethyl Group: Although the C-F bonds are generally robust, exploring the chemistry of the difluoroethyl moiety itself could yield interesting results. For example, deprotonation of the adjacent methyl group, if possible, could open pathways to further functionalization.
The table below outlines potential, unexplored transformations.
| Reaction Type | Reagents | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-4-(1,1-difluoroethyl)-1,3-thiazole |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-4-(1,1-difluoroethyl)-1,3-thiazole |
| Metal-Halogen Exchange | n-BuLi or t-BuLi, then Electrophile (e.g., CO₂) | 4-(1,1-difluoroethyl)-1,3-thiazole-2-carboxylic acid |
| C-5 Lithiation | LDA, then Electrophile (e.g., MeI) | 2-Bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole |
Opportunities for Synergistic Integration of Computational and Experimental Approaches in Future Research
The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating research into fluorinated thiazoles. bohrium.com In silico methods can provide deep insights into the molecule's properties and reactivity, guiding experimental efforts and minimizing trial-and-error.
Integrated Approaches:
Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to model reaction pathways for the synthetic and derivatization reactions described above. bohrium.comresearchgate.net This can help in understanding regioselectivity (e.g., C5 vs. C2 lithiation), predicting activation barriers, and optimizing reaction conditions before they are attempted in the lab.
Characterization and Spectroscopic Analysis: Computational methods can predict spectroscopic data such as NMR chemical shifts (¹H, ¹³C, ¹⁹F). bohrium.comacs.org This can be invaluable in confirming the structure of newly synthesized compounds and interpreting complex spectra.
Virtual Screening and Drug Design: If the goal is to develop new bioactive agents, the this compound scaffold can be used as a starting point. Molecular docking studies can be performed on virtual libraries of derivatives to predict their binding affinity to specific biological targets, such as enzymes or receptors. nih.gov This allows for the rational design of molecules with a higher probability of exhibiting desired biological activity, focusing synthetic efforts on the most promising candidates.
By combining predictive computational models with targeted experimental validation, the exploration of this compound and its derivatives can be pursued with greater efficiency and precision, unlocking its full potential in materials science and medicinal chemistry.
Q & A
Q. What is a reliable synthetic route for 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole?
A plausible method involves sequential functionalization of the thiazole core. First, introduce the 1,1-difluoroethyl group via alkylation using 1,1-difluoroethyl chloride (a reagent noted for difluoroethylation reactions) under anhydrous conditions with a base like K₂CO₃ . Next, bromination at the 2-position can be achieved using CuBr and n-butyl nitrite in acetonitrile, as demonstrated for analogous thiazole derivatives (e.g., 53% yield for 2-bromo-4-phenyl-1,3-thiazole) . Purification via silica gel chromatography (heptane/ethyl acetate) followed by recrystallization from hexane is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : The 1,1-difluoroethyl group produces distinct splitting patterns (e.g., a triplet for CF₂CH₃ due to F-F coupling) .
- X-ray crystallography : Resolves bond angles (e.g., thiazole ring planarity) and intermolecular interactions (e.g., π-stacking distances of ~3.8 Å) .
- IR spectroscopy : Confirms functional groups (e.g., C-F stretches at 1263–1070 cm⁻¹) .
- Elemental analysis : Validates purity (e.g., C, H, N content within 0.1% of theoretical values) .
Advanced Research Questions
Q. How does the 1,1-difluoroethyl group influence the thiazole’s electronic properties and reactivity?
The electron-withdrawing nature of the CF₂CH₃ group reduces electron density on the thiazole ring, enhancing susceptibility to nucleophilic aromatic substitution at the bromine position. This is critical for designing cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl derivatives . Computational studies (e.g., DFT) can quantify this effect by analyzing Fukui indices or electrostatic potential maps .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
Discrepancies often arise from kinetic vs. thermodynamic control or impurity profiles. For example:
- Catalyst optimization : Replace CuBr with Pd catalysts for milder conditions .
- Reaction monitoring : Use in situ techniques (e.g., FTIR or HPLC) to track intermediate formation .
- Work-up adjustments : Employ gradient chromatography instead of recrystallization to isolate pure product .
Q. How can this compound serve as a building block in medicinal chemistry?
The bromine atom acts as a versatile leaving group for functionalization. For instance:
- Anticancer agents : Couple with aryl boronic acids to create analogs of epothilones (known for activity against multidrug-resistant tumors) .
- Antimicrobials : Introduce sulfonamide or triazole moieties via nucleophilic substitution, leveraging the thiazole’s bioactivity .
- PET tracers : Replace bromine with ¹⁸F for imaging applications .
Data Analysis & Methodological Challenges
Q. How to address conflicting crystallographic data on thiazole derivatives?
Contradictions in bond angles (e.g., thiazole vs. phenyl ring dihedral angles) may stem from crystal packing forces or measurement resolution. For example:
- In 2-bromo-4-phenyl-1,3-thiazole, the thiazole-phenyl dihedral angle is 7.45° , whereas similar compounds show deviations up to 36° . Validate via high-resolution XRD (≤0.8 Å resolution) and compare with computational models .
Q. What advanced methodologies explore the compound’s biological interactions?
- Molecular docking : Screen against targets like mGluR5 (a receptor implicated in neurological disorders) using crystal structures of related thiazole antagonists .
- In vitro assays : Assess cytotoxicity (e.g., IC₅₀ in HepG2 cells) and compare with analogs lacking the difluoroethyl group to isolate its contribution .
Tables for Key Data
Q. Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
